7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the triazole and pyrimidine rings in its structure makes it a versatile scaffold for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine compound.
Industrial Production Methods
For industrial-scale production, a microwave-mediated, catalyst-free synthesis method can be employed . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and increases the yield of the product. This method is eco-friendly and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted triazolopyrimidine derivatives.
Scientific Research Applications
7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves the inhibition of CDK2/cyclin A2 complex . This inhibition leads to the disruption of the cell cycle, resulting in the induction of apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins required for cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-triazolo[1,5-a]pyridines
Uniqueness
7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds that may not exhibit the same level of specificity or potency.
Properties
IUPAC Name |
7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c1-8-2-4-9(5-3-8)12-17-13-16-7-10(6-14)11(15)19(13)18-12/h2-5,7H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEAZVSKDZFWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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